trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol
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Overview
Description
Trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol: is an organic compound with the molecular formula C12H15FO. It is characterized by the presence of a cyclopentanol ring substituted with a 4-fluoro-2-methylphenyl group in the trans configuration. This compound is notable for its unique structural features, which include a secondary alcohol group and an aromatic ring with fluorine and methyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 4-fluoro-2-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is followed by acidic workup to yield the desired alcohol. The reaction conditions often require low temperatures to control the reactivity of the Grignard reagent and to ensure the formation of the trans isomer .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: : Trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form the corresponding ketone.
Reduction: Reduction of the compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding cyclopentane derivative.
Major Products Formed: : The major products formed from these reactions include the corresponding ketone, cyclopentane derivative, and substituted aromatic compounds .
Scientific Research Applications
Chemistry: : In chemistry, trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structural motifs are often found in bioactive molecules, making it a candidate for drug discovery and development .
Industry: : In the industrial sector, this compound is used in the production of agrochemicals and dyestuffs. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s secondary alcohol group can participate in hydrogen bonding and other interactions with biological molecules. Additionally, the aromatic ring with fluorine and methyl substituents can engage in π-π interactions and hydrophobic interactions with target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol and other cyclopentanol derivatives with different substituents on the aromatic ring .
Uniqueness: : Trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
(1S,2R)-2-(4-fluoro-2-methylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-7-9(13)5-6-10(8)11-3-2-4-12(11)14/h5-7,11-12,14H,2-4H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCTVITYEKBQAS-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CCC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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